trans-4-Aminomethyl-3-hydroxypiperidine
Overview
Description
trans-4-Aminomethyl-3-hydroxypiperidine: is a cyclic amino alcohol with significant potential in various fields of research and industry. This compound is part of the piperidine family, which is known for its wide range of applications in pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Aminomethyl-3-hydroxypiperidine typically involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method includes the enantioselective multistage synthesis, which involves the key one-pot azide reductive cyclization of aldehyde .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution: Substitution reactions involving trans-4-Aminomethyl-3-hydroxypiperidine are possible, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions:
Hydrogenation: Using cobalt, ruthenium, or nickel-based nanocatalysts.
Reductive Cyclization: Involves azide and aldehyde under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reductive cyclization can yield various analogs of the final product .
Scientific Research Applications
Chemistry: trans-4-Aminomethyl-3-hydroxypiperidine is used as a building block in organic synthesis, particularly in the creation of complex piperidine derivatives .
Biology: In biological research, this compound is valuable for studying the structure-activity relationships of piperidine-based molecules .
Industry: In the industrial sector, this compound is used in the synthesis of various chemicals and materials .
Mechanism of Action
Comparison with Similar Compounds
4-Hydroxypiperidine: Exists in two polymorphic forms with different NH configurations.
D1-Piperideine: A key intermediate in the biosynthesis of piperidine-based natural alkaloids.
Uniqueness: trans-4-Aminomethyl-3-hydroxypiperidine is unique due to its specific structure, which combines an amino group and a hydroxyl group on a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
(3S,4S)-4-(aminomethyl)piperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-3-5-1-2-8-4-6(5)9/h5-6,8-9H,1-4,7H2/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEXJRROGBIXMM-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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